molecular formula C19H19ClN2O3 B5573108 (1S*,5R*)-3-[5-(2-chlorophenyl)-2-furoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-[5-(2-chlorophenyl)-2-furoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5573108
M. Wt: 358.8 g/mol
InChI Key: VGEGOPGUTJVRCW-QWHCGFSZSA-N
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Description

(1S*,5R*)-3-[5-(2-chlorophenyl)-2-furoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C19H19ClN2O3 and its molecular weight is 358.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.1084202 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

The chemical compound mentioned is closely related to a family of compounds known for their unique structural and conformational properties, which have been extensively studied through synthesis and characterization techniques. For instance, the synthesis of diazabicyclo nonanones and their derivatives, including structural analogs with chlorophenyl and furan substitutions, has been reported, highlighting their potential in developing new materials or pharmaceuticals with specific properties (Vijayakumar & Sundaravadivelu, 2005). Moreover, the crystal structure characterization of similar compounds provides insights into their molecular configuration, essential for understanding their reactivity and interaction with biological targets (Chao Wu et al., 2015).

Photochromic Properties and Intelligent Materials

Research into heterocyclic derivatives of diazabicyclohexene, related to the structural framework of the given compound, shows these molecules can act as "intelligent materials" due to their photochromic properties. This opens up applications in smart coatings, sensors, and materials that respond to light (N. Mahmoodi et al., 2007).

Cytotoxic Activity for Cancer Therapy

A study on bicyclic σ receptor ligands, which share a similar bicyclic structure with the target compound, has demonstrated significant cytotoxic activity against human tumor cell lines. This suggests potential applications in cancer therapy, highlighting the importance of structural motifs like those found in (1S*,5R*)-3-[5-(2-chlorophenyl)-2-furoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one for developing new antitumor agents (Christian Geiger et al., 2007).

Liposomal Delivery Systems for Drug Delivery

The structural motif of diazabicyclo[3.3.1]nonane derivatives has been explored for designing stimulus-sensitive liposomal delivery systems. These systems can enhance the targeted delivery of therapeutic agents by incorporating molecular switches that trigger compound release under specific conditions, such as a pH change, which could be relevant for targeted drug delivery applications (P. N. Veremeeva et al., 2021).

Properties

IUPAC Name

(1S,5R)-3-[5-(2-chlorophenyl)furan-2-carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-21-13-7-6-12(18(21)23)10-22(11-13)19(24)17-9-8-16(25-17)14-4-2-3-5-15(14)20/h2-5,8-9,12-13H,6-7,10-11H2,1H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEGOPGUTJVRCW-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC(C1=O)CN(C2)C(=O)C3=CC=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CC=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.